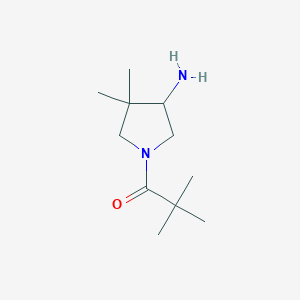
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an amino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3,3-dimethylpyrrolidine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carbonyl group will produce the corresponding alcohol.
Scientific Research Applications
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one has a range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Uniqueness
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of a dimethylpropanoyl group. This structure imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-(4-amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-10(2,3)9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3 |
InChI Key |
DYBAHDDBVPNVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1N)C(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


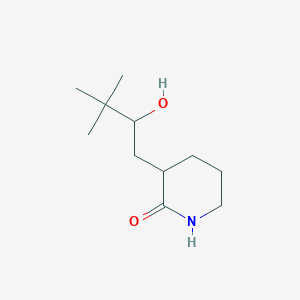
![3-([1-(Bromomethyl)cyclobutyl]methyl)furan](/img/structure/B13184492.png)
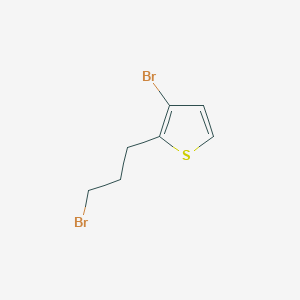
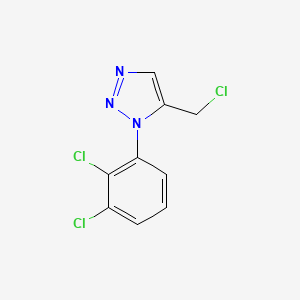
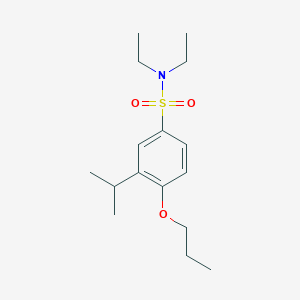
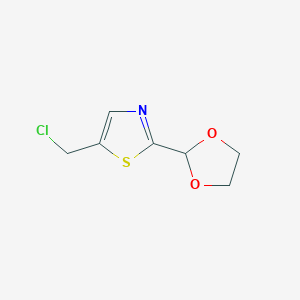
![2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13184513.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13184514.png)
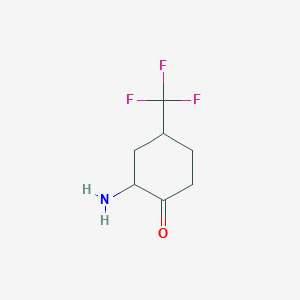
![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)
![Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine](/img/structure/B13184545.png)
![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)

